molecular formula C15H12Br2O2 B14885470 3,5-Dibromo-4-(2-phenylethoxy)benzaldehyde

3,5-Dibromo-4-(2-phenylethoxy)benzaldehyde

Cat. No.: B14885470
M. Wt: 384.06 g/mol
InChI Key: GLMGVQACVYRZPU-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a 2-phenylethoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- typically involves multiple steps One common method starts with the bromination of benzaldehyde to introduce bromine atoms at the 3 and 5 positionsThe reaction conditions often involve the use of bromine or brominating agents, and the etherification step may require the use of a base such as sodium or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atoms and the phenylethoxy group may also contribute to the compound’s reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is unique due to the combination of bromine atoms and the 2-phenylethoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

IUPAC Name

3,5-dibromo-4-(2-phenylethoxy)benzaldehyde

InChI

InChI=1S/C15H12Br2O2/c16-13-8-12(10-18)9-14(17)15(13)19-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2

InChI Key

GLMGVQACVYRZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

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